molecular formula C19H17N3O2 B7058583 Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone

Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone

Cat. No.: B7058583
M. Wt: 319.4 g/mol
InChI Key: JZBXSWIIJXFGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone is a complex organic compound that features a unique combination of azetidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone typically involves multiple steps, starting with the preparation of the azetidine and oxadiazole intermediates. The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under specific conditions, often involving the use of strong bases or acids to facilitate ring closure . The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone involves its interaction with specific molecular targets in biological systems. The azetidine and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone is unique due to the combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-3-5-14(6-4-13)17-20-21-18(24-17)15-7-9-16(10-8-15)19(23)22-11-2-12-22/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBXSWIIJXFGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.